molecular formula C12H17N3O B5493287 (4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE

(4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE

Cat. No.: B5493287
M. Wt: 219.28 g/mol
InChI Key: YMRXACFRHHDZES-UHFFFAOYSA-N
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Description

(4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE is an organic compound that belongs to the class of diazepanes and pyridines This compound is characterized by the presence of a diazepane ring substituted with a methyl group and a pyridine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE typically involves the reaction of 4-methyl-1,4-diazepane with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

(4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cell lines.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-METHYL-1,4-DIAZEPAN-1-YL)-(3-PHENOXYPHENYL)METHANONE: This compound has a similar diazepane structure but with a phenoxyphenyl group instead of a pyridyl group.

    (4-METHYL-1,4-DIAZEPAN-1-YL)-(3,4,5-TRIETHOXYPHENYL)METHANONE: Another similar compound with a triethoxyphenyl group.

Uniqueness

(4-METHYL-1,4-DIAZEPAN-1-YL)(3-PYRIDYL)METHANONE is unique due to its specific combination of a diazepane ring and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-6-3-7-15(9-8-14)12(16)11-4-2-5-13-10-11/h2,4-5,10H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRXACFRHHDZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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